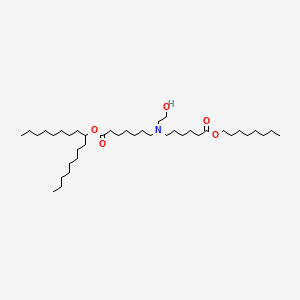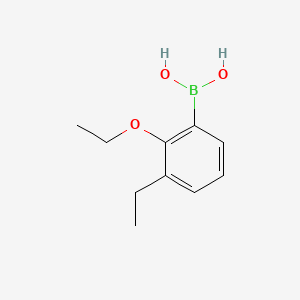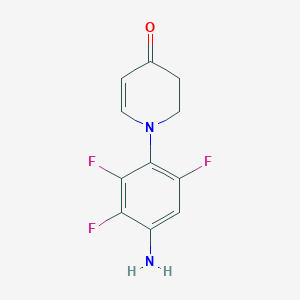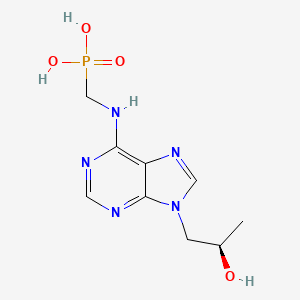
5-Bromo-4-methoxy-3-methylpicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-methoxy-3-methylpicolinic acid is a chemical compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol It is a derivative of picolinic acid, characterized by the presence of bromine, methoxy, and methyl groups on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methoxy-3-methylpicolinic acid typically involves the bromination of 4-methoxy-3-methylpicolinic acid. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methoxy-3-methylpicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
5-Bromo-4-methoxy-3-methylpicolinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxy-3-methylpicolinic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can modulate enzymatic activities, inhibit specific proteins, and interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-methylpicolinic acid: Similar structure but lacks the methoxy group.
4-Methoxy-3-methylpicolinic acid: Similar structure but lacks the bromine atom.
3-Methylpicolinic acid: Lacks both bromine and methoxy groups
Uniqueness
5-Bromo-4-methoxy-3-methylpicolinic acid is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C8H8BrNO3 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
5-bromo-4-methoxy-3-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H8BrNO3/c1-4-6(8(11)12)10-3-5(9)7(4)13-2/h3H,1-2H3,(H,11,12) |
InChI Key |
BUSNTTSQJYQCJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1C(=O)O)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


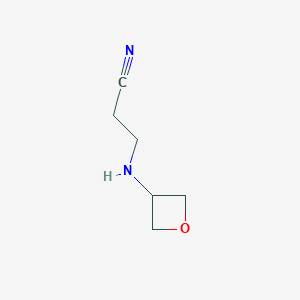

![1-(4-chlorophenyl)-2-oxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carbaldehyde](/img/structure/B14891828.png)
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14891839.png)
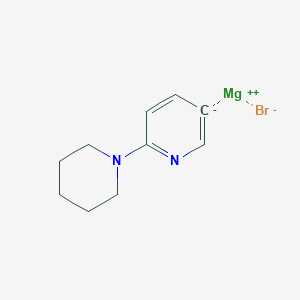

![3-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14891851.png)
![(S)-2-([1,1'-Biphenyl]-4-yl)piperidine](/img/structure/B14891853.png)
